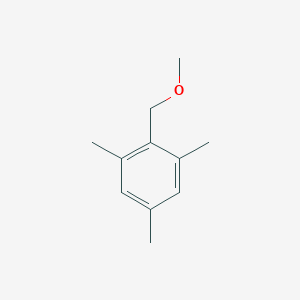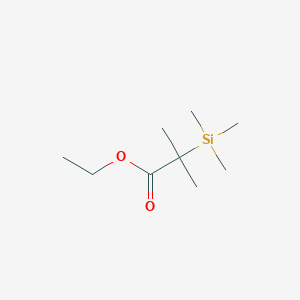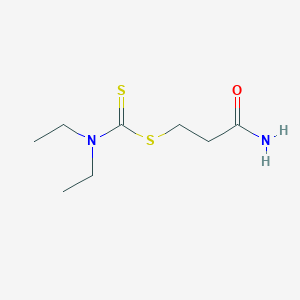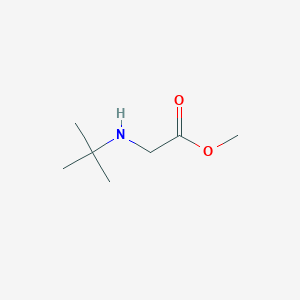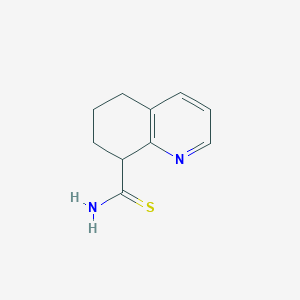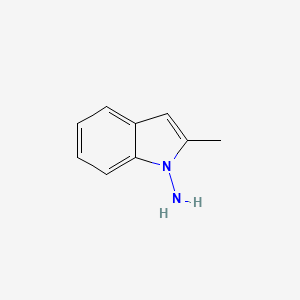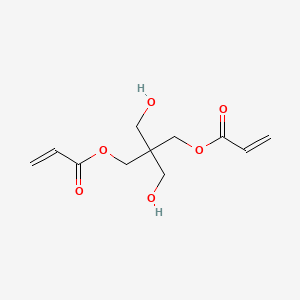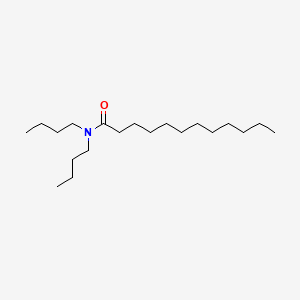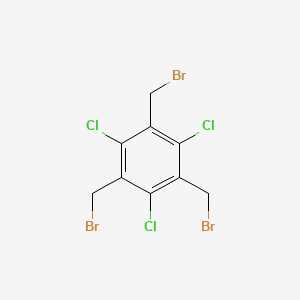
3,5-Diaminobenzamide
Vue d'ensemble
Description
3,5-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is used in the synthesis of various polyamides .
Synthesis Analysis
The synthesis of this compound-based compounds often involves the reaction of the appropriate commercial amine with 3,5-dinitrobenzoyl chloride . In one study, a new family of polyamides was synthesized based on chlorophenyl-3,5-diaminobenzamides, methyl substituted pyrimidinoamido-3,5-diamino- benzamides, and methyl substituted pyrimidinosulfonamido-3,5-diaminobenzamides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with two amine groups attached at the 3 and 5 positions . This structure allows it to participate in various chemical reactions and form complex structures.Chemical Reactions Analysis
This compound can react with various compounds to form complex structures. For example, it has been used in the synthesis of nanosized polyamides containing bioactive pendent structures . It has also been used in the synthesis of heat-resistant polyimide nanocomposites .Physical And Chemical Properties Analysis
This compound has a boiling point of 369.8±32.0 °C and a density of 1.341±0.06 g/cm3 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Evaluation in Anti-Proliferative Agents
3,5-Diaminobenzamide derivatives have been explored for their anti-proliferative activity against human cancer cell lines. One study identified these compounds as potential growth inhibitors, with the most active inhibitor showing an IC50 of 1.0 μM. The compounds were observed to induce apoptosis in cancer cells, suggesting their potential use in cancer treatment (Lee et al., 2009).
Development of Functionalized Diaminobenzamides
The synthesis of functionalized diaminobenzamides through a multi-step library synthesis using polymer-assisted solution-phase (PASP) techniques was reported. This process involves the displacement of an activated fluoro-group from the aromatic ring, hydrolysis, resin capture/release, and reduction steps, leading to high-purity functionalized diaminobenzamides. These compounds have potential applications in various research fields, including medicinal chemistry (South et al., 2000).
Electrochemical Detection Applications
This compound derivatives have been used in the synthesis of tribenzamides for the detection of mercuric ions in aqueous media. These derivatives, combined with silver nanoparticles, were used to modify glassy carbon electrodes, enabling the detection of femtomolar concentrations of mercuric ions. This application is significant for environmental monitoring and safety (Manzoor et al., 2022).
Synthesis of Electroactive Polyamides
Polyamides with pendent carbazole groups have been synthesized using this compound. These polyamides exhibit thermal stability, solubility in organic solvents, photoluminescence, and reversible electrochromic properties. Such materials are promising for applications in materials science, specifically in the development of optical display devices (Hsiao et al., 2013).
Development of Luminescent Materials
Aromatic polyimides containing 1,10-phenanthroline and its europium(III) complex were synthesized using this compound. These materials displayed strong fluorescence emission and excellent thermal stability, indicating their potential use in optical display devices (Li et al., 2016).
Mécanisme D'action
While the specific mechanism of action of 3,5-Diaminobenzamide is not mentioned in the retrieved papers, aminobenzamides, in general, are known to inhibit certain enzymes. For instance, 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Propriétés
IUPAC Name |
3,5-diaminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCMSACQRPYYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467813 | |
| Record name | 3,5-diaminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-15-8 | |
| Record name | 3,5-diaminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
